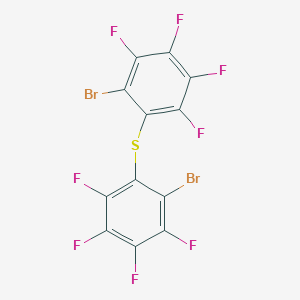
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is an organosulfur compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with a sulfide linkage connecting two such rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromotetrafluorophenyl)sulfide typically involves the reaction of 2-bromotetrafluorobenzene with sulfur sources under specific conditions. One common method includes the use of a thiol-free one-pot approach, where benzyl bromides react with potassium thioacetate (PTA) and Oxone® to yield the desired sulfide . This method is advantageous due to its compatibility with various functional groups and the absence of unpleasant thiol odors.
Industrial Production Methods
Industrial production of bis(2-bromotetrafluorophenyl)sulfide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfide linkage can be oxidized to sulfoxides or sulfones, and reduced back to sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydrosulfide or potassium thiolates are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or Oxone® are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution: Products include various substituted phenyl sulfides.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is the reduced sulfide.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide has several applications in scientific research:
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of bis(2-bromotetrafluorophenyl)sulfide involves its interaction with molecular targets through its bromine and fluorine atoms, which can form halogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The sulfide linkage also plays a crucial role in its chemical behavior, enabling it to participate in redox reactions and act as a ligand in coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-bromoethyl)sulfide: Similar in structure but with ethyl groups instead of tetrafluorophenyl groups.
Bis(stearoyl)sulfide: Used as a sulfur precursor in quantum dot synthesis.
Bis(2,2,2-trifluoroethyl)phosphonate: Used in the synthesis of phosphonates.
Uniqueness
Bis(2-bromo-3,4,5,6-tetrafluorophenyl)sulfide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions and high chemical stability.
Eigenschaften
CAS-Nummer |
17728-68-6 |
|---|---|
Molekularformel |
C12Br2F8S |
Molekulargewicht |
487.99 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
InChI-Schlüssel |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Synonyme |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















